3,4-Dichloro-2-(difluoromethoxy)mandelic acid
Overview
Description
3,4-Dichloro-2-(difluoromethoxy)mandelic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-(difluoromethoxy)mandelic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a suitable aromatic precursor, followed by chlorination and subsequent functional group transformations to introduce the mandelic acid moiety. The reaction conditions often require the use of metal-based catalysts and specific reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dechlorinated or defluorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3,4-Dichloro-2-(difluoromethoxy)mandelic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,4-Dichloro-2-(difluoromethoxy)mandelic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application and the nature of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other mandelic acid derivatives with different substituents, such as:
- 3,4-Dichloromandelic acid
- 2-(Difluoromethoxy)mandelic acid
- 3,4-Difluoromandelic acid
Uniqueness
What sets 3,4-Dichloro-2-(difluoromethoxy)mandelic acid apart is the combination of dichloro and difluoromethoxy groups, which confer unique chemical and physical properties. These properties make it particularly valuable for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-[3,4-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-4-2-1-3(6(14)8(15)16)7(5(4)11)17-9(12)13/h1-2,6,9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGXCUSLFCKBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)OC(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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